molecular formula C10H13ClFN B15319819 4-(2-Chloro-6-fluorophenyl)butan-1-amine

4-(2-Chloro-6-fluorophenyl)butan-1-amine

Cat. No.: B15319819
M. Wt: 201.67 g/mol
InChI Key: GMFDBXVTOIQCCD-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13ClFN It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a butane chain, which is further substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluorophenyl)butan-1-amine typically involves the reaction of 2-chloro-6-fluorobenzene with butan-1-amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-fluorophenyl)butan-1-amine
  • 4-Chloro-1-(2-chloro-6-fluorophenyl)butan-1-one

Uniqueness

4-(2-Chloro-6-fluorophenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13ClFN/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-6H,1-2,4,7,13H2

InChI Key

GMFDBXVTOIQCCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCCN)F

Origin of Product

United States

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